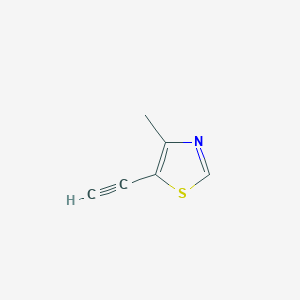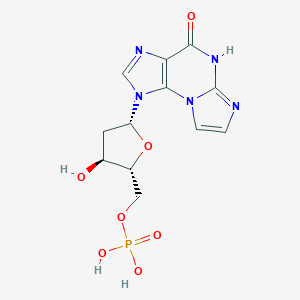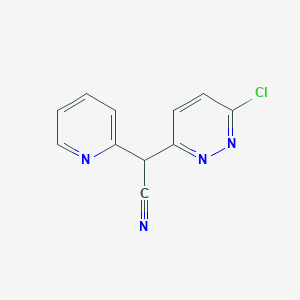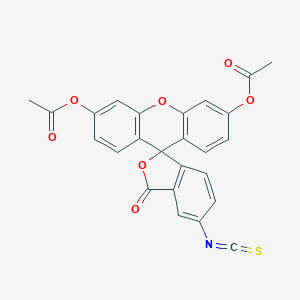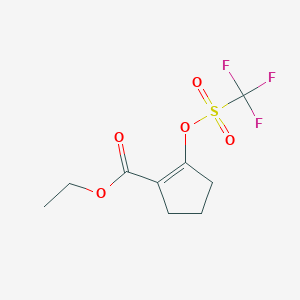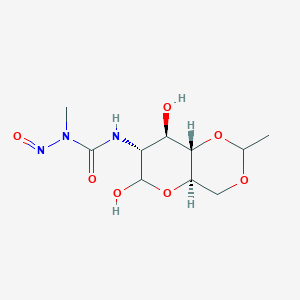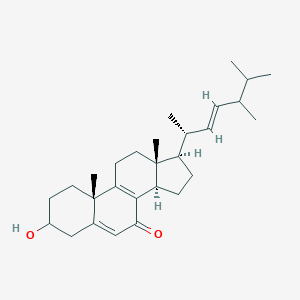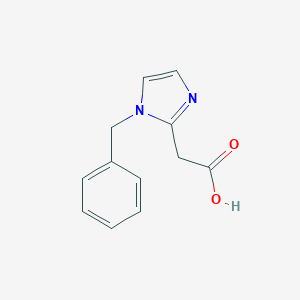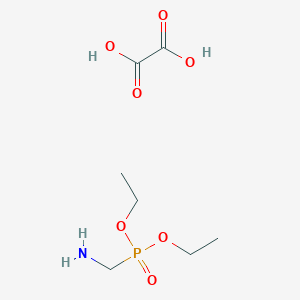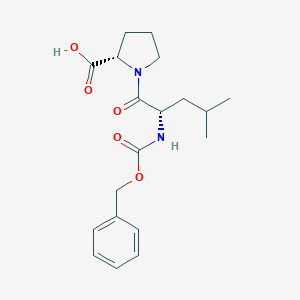
Z-Leu-Pro-OH . CHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Leu-Pro-OH . CHA: is a synthetic peptide compound that is commonly used in biochemical and pharmaceutical research. It is composed of a sequence of amino acids, specifically leucine and proline, and is often utilized in studies involving enzyme activity and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Pro-OH . CHA typically involves the stepwise addition of protected amino acids to form the desired peptide sequence. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反应分析
Types of Reactions: Z-Leu-Pro-OH . CHA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Functional groups within the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
科学研究应用
Chemistry: Z-Leu-Pro-OH . CHA is used as a model compound in studies of peptide synthesis and modification. It serves as a benchmark for testing new synthetic methods and reagents.
Biology: In biological research, this compound is used to study enzyme-substrate interactions. It can be used as a substrate for proteases to investigate their specificity and activity.
Medicine: The compound is also used in the development of peptide-based drugs. Its stability and well-defined structure make it an ideal candidate for drug design and testing.
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of peptide-based products.
作用机制
The mechanism of action of Z-Leu-Pro-OH . CHA involves its interaction with specific enzymes or proteins. The peptide can act as a substrate for proteases, which cleave the peptide bond between leucine and proline. This cleavage can be monitored to study the activity and specificity of the protease. Additionally, the peptide can bind to other proteins, influencing their structure and function.
相似化合物的比较
Z-Leu-Gly-OH: A similar peptide with glycine instead of proline.
Z-Leu-Ala-OH: A peptide with alanine replacing proline.
Z-Leu-Val-OH: A peptide with valine in place of proline.
Comparison: Z-Leu-Pro-OH . CHA is unique due to the presence of proline, which introduces a kink in the peptide chain. This kink can affect the peptide’s interaction with enzymes and proteins, making it a valuable tool for studying protein structure and function. Other similar compounds, such as Z-Leu-Gly-OH or Z-Leu-Ala-OH, lack this kink and may have different properties and applications.
属性
CAS 编号 |
116939-86-7 |
|---|---|
分子式 |
C19H26N2O5 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1 |
InChI 键 |
WIMACFFGMDFEAP-HOTGVXAUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
同义词 |
Z-Leu-Pro-OH . CHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


